REACTION_SMILES
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[CH3:1][O:2][C:3]([CH2:4][c:5]1[cH:6][cH:7][c:8]([NH:11][c:12]2[n:13][cH:14][cH:15][cH:16][c:17]2[N+:18]([O-:19])=[O:20])[cH:9][cH:10]1)=[O:21].[CH3:22][OH:23]>>[CH3:1][O:2][C:3]([CH2:4][c:5]1[cH:6][cH:7][c:8]([NH:11][c:12]2[n:13][cH:14][cH:15][cH:16][c:17]2[NH2:18])[cH:9][cH:10]1)=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1ccc(Nc2ncccc2[N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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COC(=O)Cc1ccc(Nc2ncccc2N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |